M1-M5 Muscarinic Receptor Binding Affinity Profile: 3-Hydroxy Darifenacin vs. Parent Compound Darifenacin
In competitive radioligand binding assays using Chinese hamster ovary (CHO) cells expressing cloned human M1-M5 muscarinic receptors, 3-Hydroxy Darifenacin exhibits a distinct subtype affinity profile. The Ki values for M1, M2, M3, M4, and M5 receptors are 17.78 nM, 79.43 nM, 2.24 nM, 36.31 nM, and 6.17 nM, respectively . For comparison, the parent compound darifenacin demonstrates a reported M3 pKi of 8.9, corresponding to a Ki of approximately 1.26 nM [1]. While both compounds show highest affinity for the M3 subtype, 3-Hydroxy Darifenacin exhibits a less pronounced M3/M2 selectivity ratio of approximately 35.5-fold (Ki M2 / Ki M3 = 79.43 / 2.24), compared to darifenacin's reported M3 selectivity of 59.2-fold over M2 and 9.3-fold over M1 in analogous recombinant receptor systems [2].
| Evidence Dimension | Receptor binding affinity (Ki, nM) for M1-M5 muscarinic receptors |
|---|---|
| Target Compound Data | M1: 17.78 nM; M2: 79.43 nM; M3: 2.24 nM; M4: 36.31 nM; M5: 6.17 nM |
| Comparator Or Baseline | Darifenacin: M3 pKi = 8.9 (Ki ≈ 1.26 nM); M3/M2 selectivity = 59.2-fold; M3/M1 selectivity = 9.3-fold |
| Quantified Difference | 3-Hydroxy Darifenacin M3 affinity is ~1.78-fold lower than darifenacin; M3/M2 selectivity is ~1.7-fold lower |
| Conditions | CHO cells expressing cloned human M1-M5 receptors; competitive radioligand binding assays |
Why This Matters
This differential affinity profile dictates that 3-Hydroxy Darifenacin cannot be used as a direct pharmacological substitute for darifenacin in receptor occupancy studies, as it produces a distinct pattern of muscarinic receptor engagement that must be accounted for in experimental design and data interpretation.
- [1] TargetMol. (2025). Darifenacin hydrobromide (UK-88525) product information. Retrieved from https://www.targetmol.cn/compound/Darifenacin%20hydrobromide View Source
- [2] Napier, C., & Gupta, P. (2002). Darifenacin is selective for the human recombinant M3 receptor subtype [abstract]. Neurourology and Urodynamics, 21, Abstract 445. Data reproduced in Table 5, PMC1751864. View Source
